molecular formula C21H17F3N2O2 B11255018 1-(4-methylbenzyl)-6-oxo-N-(4-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide

1-(4-methylbenzyl)-6-oxo-N-(4-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11255018
M. Wt: 386.4 g/mol
InChI Key: NCAUPVMORQJYKO-UHFFFAOYSA-N
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Description

1-[(4-METHYLPHENYL)METHYL]-6-OXO-N-[4-(TRIFLUOROMETHYL)PHENYL]-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-METHYLPHENYL)METHYL]-6-OXO-N-[4-(TRIFLUOROMETHYL)PHENYL]-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of microwave irradiation and solvent-free conditions to promote reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

1-[(4-METHYLPHENYL)METHYL]-6-OXO-N-[4-(TRIFLUOROMETHYL)PHENYL]-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(4-METHYLPHENYL)METHYL]-6-OXO-N-[4-(TRIFLUOROMETHYL)PHENYL]-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-METHYLPHENYL)METHYL]-6-OXO-N-[4-(TRIFLUOROMETHYL)PHENYL]-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-METHYLPHENYL)METHYL]-6-OXO-N-[4-(TRIFLUOROMETHYL)PHENYL]-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. Its trifluoromethyl group also enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C21H17F3N2O2

Molecular Weight

386.4 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H17F3N2O2/c1-14-2-4-15(5-3-14)12-26-13-16(6-11-19(26)27)20(28)25-18-9-7-17(8-10-18)21(22,23)24/h2-11,13H,12H2,1H3,(H,25,28)

InChI Key

NCAUPVMORQJYKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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